Chk2 Inhibitor
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Overview
Description
Checkpoint kinase 2 (Chk2) inhibitors are a class of compounds that target the serine/threonine kinase Chk2, which plays a crucial role in the DNA damage response. Chk2 is activated in response to DNA double-strand breaks and is involved in cell cycle arrest, DNA repair, and apoptosis. Inhibiting Chk2 can enhance the effectiveness of cancer therapies by preventing the repair of damaged DNA in cancer cells, thereby promoting cell death.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chk2 inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. For example, one common synthetic route involves the preparation of a benzimidazole core, followed by the introduction of various substituents to enhance potency and selectivity. Reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods: Industrial production of Chk2 inhibitors involves scaling up the synthetic routes developed in the laboratory. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assurance.
Chemical Reactions Analysis
Types of Reactions: Chk2 inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often to enhance solubility or bioavailability.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s properties.
Substitution: Replacement of one functional group with another to improve efficacy or reduce side effects.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) are commonly used. Reaction conditions vary depending on the desired modification but often include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions are typically derivatives of the original Chk2 inhibitor, with modifications that enhance their therapeutic potential. These derivatives are then tested for their efficacy and safety in preclinical and clinical studies.
Scientific Research Applications
Chk2 inhibitors have a wide range of applications in scientific research, including:
Cancer Therapy: Enhancing the effectiveness of chemotherapy and radiotherapy by preventing DNA repair in cancer cells.
Neuroprotection: Promoting axon regeneration and functional recovery after central nervous system injuries.
Virology: Potential use in treating hepatitis C virus infections by disrupting viral replication.
Neurodegenerative Diseases: Investigating their role in conditions like amyotrophic lateral sclerosis (ALS) where DNA damage is a key factor.
Mechanism of Action
Chk2 inhibitors exert their effects by targeting the DNA damage response pathway. Chk2 is activated by ataxia telangiectasia mutated kinase (ATM) in response to DNA double-strand breaks. Once activated, Chk2 phosphorylates various substrates, including p53, leading to cell cycle arrest and DNA repair. Inhibiting Chk2 prevents these processes, promoting apoptosis in damaged cells .
Comparison with Similar Compounds
Chk2 inhibitors are often compared with Chk1 inhibitors, as both target checkpoint kinases involved in the DNA damage response. Chk2 inhibitors are unique in their ability to specifically target the ATM-Chk2-p53 pathway, making them particularly effective in cancers with p53 mutations . Similar compounds include:
Chk1 Inhibitors: Target the ATR-Chk1 pathway and are used in combination with Chk2 inhibitors for synergistic effects.
PARP Inhibitors: Target poly (ADP-ribose) polymerase and are often used in combination with Chk2 inhibitors to enhance DNA damage in cancer cells.
Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other medical applications. Ongoing research continues to explore their full therapeutic potential and optimize their use in clinical settings.
Properties
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.